Hexahydro-1H-pyrrolizin-2-amine
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Overview
Description
Hexahydro-1H-pyrrolizin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C7H14N2 It is a derivative of pyrrolizine and is characterized by its hexahydro structure, which means it contains six hydrogen atoms added to the pyrrolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-1H-pyrrolizin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of pyrrolizine derivatives using hydrogenation techniques. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, the purification process may include distillation and crystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-pyrrolizin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as Pd/C and hydrogen gas are used for reduction reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Fully saturated amines.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
Hexahydro-1H-pyrrolizin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexahydro-1H-pyrrolizin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Hexahydro-1H-pyrrolizin-2-amine can be compared with other pyrrolizine derivatives:
Hexahydro-1H-pyrrolizin-1-amine: Similar structure but with the amine group at a different position.
Pyrrolizidine alkaloids: Naturally occurring compounds with similar ring structures but different functional groups.
Pyrrolopyrazine derivatives: Compounds with a fused pyrrole and pyrazine ring system, exhibiting different biological activities.
List of Similar Compounds
- Hexahydro-1H-pyrrolizin-1-amine
- Pyrrolizidine alkaloids
- Pyrrolopyrazine derivatives
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-4-7-2-1-3-9(7)5-6/h6-7H,1-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINRAJAGJMXRKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CN2C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170442-11-2 |
Source
|
Record name | hexahydro-1H-pyrrolizin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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